molecular formula C9H13NO B15177268 N-Furfurylideneisobutylamine CAS No. 85098-92-6

N-Furfurylideneisobutylamine

Cat. No.: B15177268
CAS No.: 85098-92-6
M. Wt: 151.21 g/mol
InChI Key: VPYYBUQTJFKWHQ-UHFFFAOYSA-N
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Description

N-Furfurylideneisobutylamine: is an organic compound with the molecular formula C₉H₁₃NO It is characterized by the presence of a furan ring attached to an imine group, which is further connected to an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Furfurylideneisobutylamine can be synthesized through a condensation reaction between furfural and isobutylamine. The reaction typically involves the following steps:

    Mixing furfural and isobutylamine: in a suitable solvent such as ethanol or methanol.

    Heating the mixture: under reflux conditions for several hours to facilitate the condensation reaction.

    Purification of the product: through techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Furfurylideneisobutylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-furfurylisobutylamine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of furan-2-carboxaldehyde derivatives.

    Reduction: Formation of N-furfurylisobutylamine.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N-Furfurylideneisobutylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Furfurylideneisobutylamine involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    N-Furfurylisobutylamine: Similar structure but with an amine group instead of an imine group.

    Furfural: The aldehyde precursor used in the synthesis of N-Furfurylideneisobutylamine.

    Isobutylamine: The amine component used in the synthesis.

Properties

CAS No.

85098-92-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methylpropyl)methanimine

InChI

InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,7-8H,6H2,1-2H3

InChI Key

VPYYBUQTJFKWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=CC1=CC=CO1

Origin of Product

United States

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